Structural Differentiation: Propylaminoethanol Side Chain vs. Piperazine Carbonyl and Indole Substituents at the 3-Position
The target compound carries an N-propyl-N-ethanolamino substituent at the 3-position of the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine core. In contrast, the benchmark anti-platelet compound 10 bears a 4-methylpiperazine carbonyl group, and GPR84 antagonist 1 bears a 1H-indol-3-ylmethyl group [1] [2]. No quantitative pharmacological data for the target compound were identified in the accessed literature to permit a direct numerical potency or selectivity comparison. The structural divergence is noted as the sole verifiable basis for differentiation at this time.
| Evidence Dimension | 3-Position substituent structure |
|---|---|
| Target Compound Data | Propylaminoethanol (-N(CH2CH2CH3)CH2CH2OH) |
| Comparator Or Baseline | Compound 10: 4-methylpiperazine carbonyl; GPR84 antagonist 1: 1H-indol-3-ylmethyl [1] [2] |
| Quantified Difference | Not applicable (structural comparison only; no shared quantitative assay data available). |
| Conditions | Structural analysis based on reported chemical structures. |
Why This Matters
The propylaminoethanol side chain introduces a terminal hydroxyl group capable of acting as a hydrogen bond donor/acceptor, which may confer distinct solubility and target interaction properties relative to the piperazine carbonyl and indole analogs; procurement decisions must therefore be driven by the specific structural requirements of the research program.
- [1] Tanaka, A., et al. Studies on Anti-platelet Agents. V. Synthesis and Structure-Activity Relationship of 3-Substituted 5,6-Bis(4-methoxyphenyl)-1,2,4-triazines. Chem. Pharm. Bull. 1994, 42(9), 1835-1840. View Source
- [2] Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. 2021. PubMed. View Source
